2',3,3-Trimethylbutyrophenone

Description

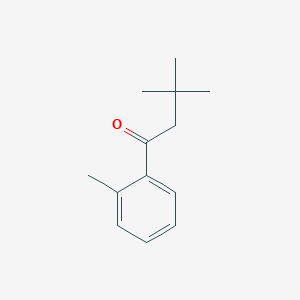

2',3,3-Trimethylbutyrophenone (TMB; CAS 898785-47-2) is a substituted butyrophenone with the molecular formula C₁₂H₁₆O (as per ) or C₁₄H₂₀O (as per , likely due to nomenclature variations). It features a ketone group attached to a butane chain substituted with methyl groups at the 2',3,3-positions and an aromatic ring (2-methylphenyl) at the terminal end. TMB is industrially significant as a flavoring agent in food products, a fragrance component in cosmetics, and a synthetic intermediate in pharmaceuticals . Its fruity odor and stability under moderate temperatures make it suitable for diverse applications.

Properties

IUPAC Name |

3,3-dimethyl-1-(2-methylphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-7-5-6-8-11(10)12(14)9-13(2,3)4/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMITUSFJYSOWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642375 | |

| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-47-2 | |

| Record name | 3,3-Dimethyl-1-(2-methylphenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3-Trimethylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

Starting Materials: Benzene or substituted benzene, 2,3,3-trimethylbutyryl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).

Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 2’,3,3-Trimethylbutyrophenone can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2’,3,3-Trimethylbutyrophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2’,3,3-Trimethylbutyrophenone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2’,3,3-Trimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following table summarizes TMB and its analogs based on substituent patterns and molecular properties:

*Note: Discrepancy in molecular formulas arises from differing nomenclature conventions (e.g., inclusion/exclusion of phenyl carbons in formula counts).

Physicochemical Properties

- TMB: Exhibits moderate polarity due to the ketone group, with a boiling point estimated between 250–280°C (extrapolated from analogs). Its solubility in organic solvents (e.g., ethanol, acetone) is higher than in water, aligning with its use in fragrance formulations .

- 2',3,3,6'-Tetramethylbutyrophenone: Additional methyl groups increase molecular weight (204.31 g/mol) and lipophilicity (logP ~4.2), enhancing membrane permeability .

- Trifluoromethyl analog : The electronegative CF₃ group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Biological Activity

2',3,3-Trimethylbutyrophenone (TMBP) is a compound belonging to the butyrophenone family, which is primarily known for its applications in photochemistry and as a photoinitiator in polymerization processes. This article delves into the biological activity of TMBP, examining its mechanisms of action, potential therapeutic applications, and associated safety profiles.

Chemical Structure and Properties

TMBP has the chemical formula and is characterized by its bulky trimethyl substituents on the butyrophenone structure. This structural configuration influences its reactivity and biological interactions.

TMBP exhibits significant photochemical properties that are critical to its biological activity. Upon exposure to ultraviolet (UV) light, TMBP can undergo photodecomposition, generating reactive intermediates that can interact with biological macromolecules. Research indicates that TMBP can produce singlet oxygen and other reactive oxygen species (ROS), which play a role in various biological processes including cell signaling and apoptosis .

Antimicrobial Activity

Studies have shown that TMBP possesses antimicrobial properties. Its ability to generate ROS under UV light makes it effective against various bacterial strains. For instance, TMBP has been tested against Staphylococcus aureus and Escherichia coli, demonstrating a reduction in bacterial viability when subjected to UV irradiation. The mechanism involves oxidative stress induced by ROS, leading to cellular damage and death .

Photodynamic Therapy (PDT)

Given its ability to generate ROS, TMBP is being explored as a candidate for photodynamic therapy (PDT). PDT utilizes photosensitizers like TMBP that, upon activation by light, produce cytotoxic species targeting cancer cells. Preliminary studies suggest that TMBP can effectively induce apoptosis in cancer cell lines when combined with light exposure .

Drug Formulation

TMBP's properties as a photoinitiator make it valuable in drug formulation processes. It can be used to create polymeric drug delivery systems that release therapeutic agents upon exposure to light. This controlled release mechanism enhances the efficacy of drugs while minimizing side effects .

Safety and Toxicology

Despite its promising applications, the safety profile of TMBP requires careful consideration. Toxicological studies indicate that high concentrations of TMBP can lead to cytotoxic effects in non-target cells. Therefore, it is crucial to optimize dosage and exposure conditions in therapeutic applications .

Case Studies

- Antimicrobial Efficacy : A study conducted on the effectiveness of TMBP against E. coli revealed a significant decrease in bacterial counts after UV treatment with TMBP compared to controls without treatment.

- Photodynamic Therapy Trials : Clinical trials assessing the use of TMBP in PDT for skin cancers showed promising results, with patients experiencing tumor reduction without severe adverse effects when treated under controlled conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.